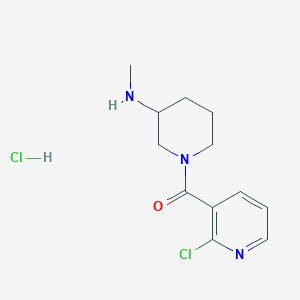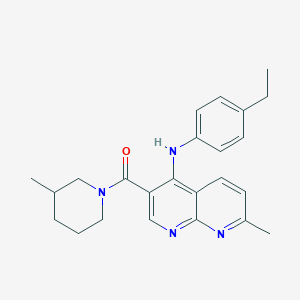
4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Impurity Analysis in Pharmaceuticals
4-Ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has been identified in the context of impurity analysis in pharmaceuticals. Kancherla et al. (2018) detected unknown impurities in Repaglinide, an anti-diabetic drug, using liquid chromatography and mass spectrometry. This study highlights the role of such benzamide derivatives in understanding the purity and stability of pharmaceutical compounds (Kancherla et al., 2018).
2. Cardiac Electrophysiological Activity
The compound's structural relatives have been studied for their cardiac electrophysiological activity. Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides and found some of them to exhibit significant potency in vitro, suggesting potential for the development of selective class III agents for cardiac applications (Morgan et al., 1990).
3. Antiproliferative and Differentiation-Inducing Activities
Compounds structurally related to this compound have been studied for their potential antiproliferative activities and ability to induce cell differentiation. In the research by 郭瓊文 (2006), derivatives of a related compound were found effective in differentiating and potentiating the induction of differentiation in cancer cells (郭瓊文, 2006).
4. Neuroleptic Activity
The benzamide scaffold, similar to the one , has been explored for neuroleptic activities. Iwanami et al. (1981) found that certain benzamides had inhibitory effects on apomorphine-induced behavior in rats, indicating potential as neuroleptics (Iwanami et al., 1981).
5. Antimicrobial Activity
A related study by Sarvaiya et al. (2019) on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share a similar structural framework, revealed antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).
6. Anticancer and Apoptotic Activities
Compounds bearing resemblance to this compound have been synthesized and evaluated for anticancer and apoptotic activities. Raffa et al. (2019) synthesized novel benzamides and found that some induced the intrinsic apoptotic pathway, highlighting their potential in cancer research (Raffa et al., 2019).
7. Structural and Electronic Properties
The structural and electronic properties of related benzamides have been studied for potential applications in various fields. Demir et al. (2015) analyzed a novel benzamide using X-ray diffraction and density functional theory, which could have implications in material science and drug design (Demir et al., 2015).
8. Dopamine Receptor Ligands
Benzamide derivatives have been investigated for their affinity towards dopamine receptors. Leopoldo et al. (2002) reported on the structure-affinity relationships of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, suggesting their potential as selective dopamine D(3) receptor ligands (Leopoldo et al., 2002).
Propriétés
IUPAC Name |
4-ethoxy-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-3-29-19-9-5-17(6-10-19)21-13-14-22(27)26(25-21)16-15-24-23(28)18-7-11-20(12-8-18)30-4-2/h5-14H,3-4,15-16H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSFZMOHOAFQTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2401772.png)
![5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2401776.png)
![7-(2-methoxyethyl)-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2401777.png)


![4-[(2,3-Dihydro-1,4-benzodioxine-5-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2401782.png)
![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2401785.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate](/img/structure/B2401786.png)


![2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2401791.png)

![N-(4-chlorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2401794.png)
![8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2401795.png)
